molecular formula C8H10N2O4S B8743889 Methyl 5-hydroxy-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Methyl 5-hydroxy-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No. B8743889
M. Wt: 230.24 g/mol
InChI Key: KKOZTAOCKJBICU-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C8H10N2O4S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

methyl 5-hydroxy-1-methyl-2-methylsulfanyl-6-oxopyrimidine-4-carboxylate

InChI

InChI=1S/C8H10N2O4S/c1-10-6(12)5(11)4(7(13)14-2)9-8(10)15-3/h11H,1-3H3

InChI Key

KKOZTAOCKJBICU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N=C1SC)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round-bottomed flask, thiocyanatomethane (17.5 g, 239 mmol) and N-methylhydroxylamine hydrochloride (20 g, 239 mmol) were combined with EtOH (100 ml) to give a light yellow solution. A solution of sodium carbonate (12.7 g, 120 mmol) in water (50 ml) was added slowly over 8 min at RT. The resulting mixture was stirred at RT for 2.5 days and then cooled in an ice bath. Dimethyl but-2-ynedioate (34.0 g, 239 mmol) was added slowly over 10 min and the resulting mixture was stirred for 2 hours, keeping the internal temperature below 22° C. Ice water and EtOAc were added. The organic layer was separated, washed with brine, dried over Na2SO4 and concentrated in vacuo. The resulting methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-3-(methylthio)-2,5-dihydro-1,2,4-oxadiazole-5-carboxylate (62.7 g, 239 mmol) was placed in a round-bottomed flask, dissolved in xylene (110 ml), then heated at 140° C. for 48 hours, cooled and then evaporated to dryness to give the crude title product as a brown solid. LCMS: m/z=231 (MH+).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
methyl 5-(2-methoxy-2-oxoethyl)-2-methyl-3-(methylthio)-2,5-dihydro-1,2,4-oxadiazole-5-carboxylate
Quantity
62.7 g
Type
reactant
Reaction Step Five
Quantity
110 mL
Type
solvent
Reaction Step Six

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